molecular formula C16H9N3O B2790011 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-58-6

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2790011
CAS No.: 303145-58-6
M. Wt: 259.268
InChI Key: OUHIQVNSBFGJOK-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound featuring a fused indeno-pyridazinone core substituted at position 3 with a 4-pyridinyl group. This scaffold is notable for its reversible inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease. The planar aromatic core allows π-π stacking interactions with MAO-B’s hydrophobic substrate cavity, while substituents at positions 3 and 8 modulate potency and selectivity .

Properties

IUPAC Name

3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHIQVNSBFGJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction conditions often involve refluxing in ethanol or other suitable solvents, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one serves as a crucial building block in synthetic organic chemistry. It is utilized to create more complex molecules and is involved in various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives with altered biological properties .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research indicates that specific derivatives of this compound can significantly inhibit MAO-B with high potency, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

Medicine

The medicinal applications of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one are extensive:

  • Anti-inflammatory Properties: Studies have shown that certain derivatives can reduce inflammation markers.
  • Anticancer Activity: Compounds derived from this structure have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Effects: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Monoamine Oxidase Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one for their inhibitory effects on MAO-A and MAO-B. The findings indicated that certain modifications significantly enhanced inhibitory potency against MAO-B, with one derivative showing a Ki value of 0.11 mM. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that specific derivatives exhibited potent cytotoxic effects against MCF-7 breast cancer cells. The structure-activity relationship analysis indicated that substitutions at certain positions increased efficacy significantly compared to unsubstituted analogs. This positions the compound as a promising lead in cancer drug development .

Mechanism of Action

The mechanism of action of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Substitution Effects at Position 3

Position 3 is critical for MAO-B inhibition. Substitutions here directly influence binding affinity and selectivity:

  • 3-Methyl derivatives: Compound 9a (3-methyl-8-(meta-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one) exhibits high MAO-B potency (Ki = 0.11 µM) due to optimal hydrophobic interactions in the entrance cavity .
  • 3-(meta-CF₃-Phenyl) derivatives : Replacement of the methyl group with a meta-trifluoromethylphenyl group abolishes MAO-B inhibition, likely due to steric hindrance or unfavorable polarity .

Substitution Effects at Position 8

Position 8 modifications optimize interactions with MAO-B’s entrance cavity:

  • 8-(meta-Chlorobenzyloxy) : Compound 9a ’s chlorobenzyloxy group extends into a hydrophobic pocket, stabilizing the inhibitor-enzyme complex .
  • 8-Trifluorobutoxy : Substitution with 4,4,4-trifluorobutoxy enhances selectivity for MAO-B over MAO-A, with IC₅₀ values < 0.1 µM .

Key Structural Analogs and Their Activities

Compound Substituents (Position) MAO-B Ki/IC₅₀ (µM) Selectivity (MAO-B vs. MAO-A) Reference
9a 3-Methyl, 8-(meta-Cl-benzyloxy) 0.11 >100-fold
7c 3-(meta-CF₃-phenyl), 8-H Inactive N/A
3-(4-Chlorophenyl) derivative 3-(4-Cl-phenyl), 8-H ~1.5 (estimated) Moderate
3-(4-Methylphenyl) derivative 3-(4-Me-phenyl), 8-H ~2.0 (estimated) Low
3-(4-Pyridinyl) derivative 3-(4-Pyridinyl), 8-H Data pending Predicted moderate N/A

Selectivity and Mechanism Insights

  • MAO-B vs. MAO-A: Most 5H-indeno[1,2-c]pyridazin-5-one derivatives show >100-fold selectivity for MAO-B. This arises from MAO-B’s larger entrance cavity, accommodating bulkier substituents like benzyloxy groups .
  • Molecular Docking: The indeno-pyridazinone core binds parallel to FAD in MAO-B’s active site, with position 8 substituents oriented toward Ile199 and Tyr326 residues. Pyridinyl groups at position 3 may disrupt this orientation due to their polarity .

Biological Activity

3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique fused indeno-pyridazinone structure with a pyridine ring, which contributes to its distinct chemical and biological properties. Its molecular formula is C16H9N3OC_{16}H_9N_3O with a molecular weight of approximately 259.26 g/mol .

Anticancer Properties

Research indicates that 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one

Cell LineIC50 Value (µM)Mechanism of Action
MGC-80310.5Induction of apoptosis
HeLa12.3G2/M phase arrest
MCF-78.7Apoptosis via ROS elevation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promising results as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition is particularly relevant in cancer therapy, where targeting topoisomerases can lead to enhanced efficacy of chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its anticancer properties, 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in cell models, suggesting potential applications in treating inflammatory diseases .

Synthesis

The synthesis of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds under reflux conditions. Common solvents include ethanol or methanol, followed by purification through recrystallization methods. Optimized reaction conditions can enhance yield and purity for industrial applications .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various diseases:

  • Study on Cancer Cell Lines : A study conducted by Li et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against liver cancer cells (SMMC-7721 and HepG2), indicating its potential for liver cancer treatment .
  • Inflammatory Disease Models : Another investigation revealed that the compound reduced inflammation markers in animal models of arthritis, showcasing its dual role in both anticancer and anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one, and how can reaction efficiency be optimized?

  • Methodology :

  • Multi-component reactions : Utilize one-pot synthesis strategies with indenopyridazine precursors and pyridine derivatives under microwave irradiation to enhance reaction rates and yields .
  • Catalytic optimization : Screen palladium or copper catalysts in cross-coupling reactions to improve regioselectivity (e.g., Suzuki-Miyaura coupling for pyridinyl group introduction) .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol for high-purity isolation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–C mean deviation <0.002 Å) to confirm the fused indeno-pyridazinone core .
  • Spectroscopic analysis : Use 1H^1H-NMR (δ 8.2–8.5 ppm for pyridinyl protons) and IR (C=O stretch at ~1680 cm⁻¹) for functional group validation .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for biological activity?

  • Case example : If molecular docking suggests strong binding to a kinase target, but in vitro assays show low inhibition:

  • Step 1 : Validate computational parameters (e.g., solvent model, protonation states) using molecular dynamics simulations .
  • Step 2 : Perform competitive binding assays with fluorescent probes to confirm target engagement .
  • Step 3 : Analyze solubility and aggregation effects via dynamic light scattering (DLS) to rule out false negatives .

Q. What experimental designs are critical for evaluating the compound’s environmental stability and degradation pathways?

  • Environmental fate studies :

  • Hydrolysis : Incubate the compound in buffers (pH 3–9) at 25–50°C and monitor degradation via HPLC-MS/MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (EC₅₀ calculations) .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • SAR strategy :

  • Core modifications : Introduce substituents at the indeno[1,2-c]pyridazinone C-3 position (e.g., acetyl, methoxy) to modulate steric and electronic effects .
  • Bioisosteric replacement : Substitute the pyridinyl group with thiazole or pyrimidine rings to enhance binding affinity .
  • Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties with activity against kinase targets .

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